molecular formula C8H14O3 B041587 Ethyl 2-(tetrahydrofuran-2-yl)acetate CAS No. 2434-02-8

Ethyl 2-(tetrahydrofuran-2-yl)acetate

Cat. No.: B041587
CAS No.: 2434-02-8
M. Wt: 158.19 g/mol
InChI Key: SNSYYBGUDOYAMB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-(tetrahydrofuran-2-yl)acetate is a chemical compound with the molecular formula C8H14O3

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are areas for future investigation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydrofuran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(tetrahydrofuran-2-yl)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrofuran-2-carboxylic acid
  • Tetrahydrofuran-2-ylmethanol
  • Ethyl 2-(furan-2-yl)acetate

Uniqueness

Ethyl 2-(tetrahydrofuran-2-yl)acetate is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-(oxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSYYBGUDOYAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338832
Record name Ethyl Tetrahydrofuran-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-02-8
Record name Ethyl Tetrahydrofuran-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Preparative Example 14, 2.0 g (17.5 mmol) of ethyl diazo acetate was reacted with tetrahydrofuran to give 1.7 g of the product as a colorless oil, bp 84°-86° C. at 20 mm Hg.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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